molecular formula C17H21N3O2 B1392470 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1242963-14-9

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1392470
CAS No.: 1242963-14-9
M. Wt: 299.37 g/mol
InChI Key: BMGNQGDNFOSKLB-UHFFFAOYSA-N
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Description

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of pyrrole, pyridine, and piperidine rings

Biochemical Analysis

Biochemical Properties

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with GATA family proteins, particularly GATA3, inhibiting its DNA-binding activity . This interaction is crucial as it affects the transcriptional regulation of genes involved in cell differentiation and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it influences the amount of intracellular adenosine triphosphate (ATP), which is vital for cellular energy metabolism . These effects suggest that the compound can significantly alter cellular metabolism and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It targets the DNA-binding activity of GATA3 and other GATA family proteins, inhibiting their interaction with SOX4 . This inhibition disrupts the transcriptional regulation of genes involved in cell differentiation, particularly in Th2 cells, without affecting Th1 cell differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over several days when incubated under controlled conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular metabolism without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and impaired cellular function . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting overall cellular function and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with its target biomolecules within the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be synthesized through the Paal-Knorr reaction. This involves the condensation of 2,5-hexanedione with an amine source .

Next, the pyridine ring is introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the coupling of the pyrrole and pyridine rings with the piperidine-4-carboxylic acid moiety under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[5-(2,5-dimethylpyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-3-4-13(2)20(12)15-5-6-16(18-11-15)19-9-7-14(8-10-19)17(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNQGDNFOSKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=C(C=C2)N3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
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